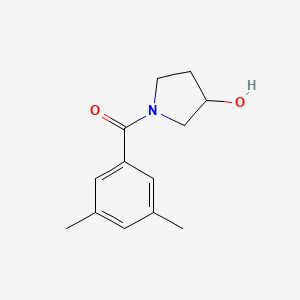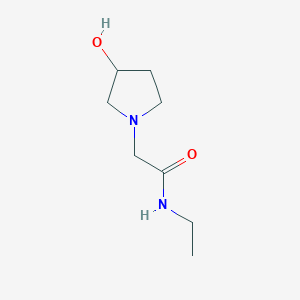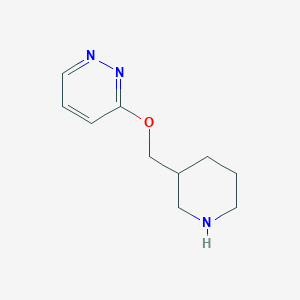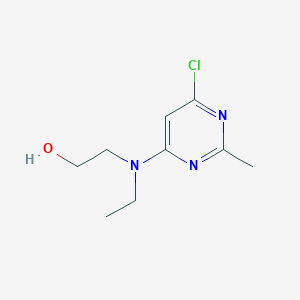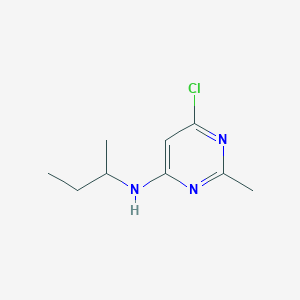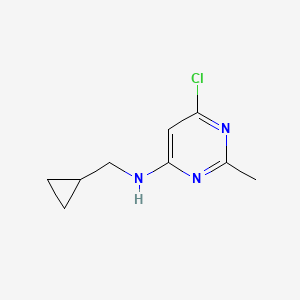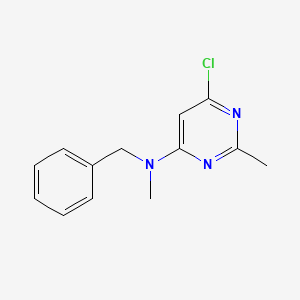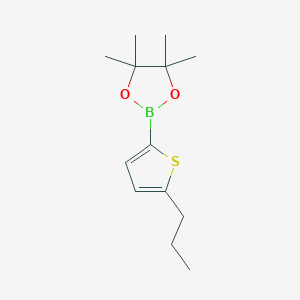
4,4,5,5-Tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane (TMTPD) is a novel boron-containing organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a highly versatile compound due to its unique structure and properties, which makes it useful for a wide range of applications. TMTPD has been studied for its potential use in in vitro and in vivo studies, as well as its ability to act as a catalyst in certain biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds similar to 4,4,5,5-Tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane have been synthesized and characterized through comprehensive structural and conformational analyses. These studies involve multi-step synthesis processes, leveraging techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. Such compounds are often explored for their molecular structures optimized by density functional theory (DFT), indicating a robust framework for investigating physicochemical properties and potential applications in materials science and pharmaceuticals (Huang et al., 2021).
Material Science and Electron Transport
In material science, derivatives of this compound have been synthesized for their potential applications in new materials for LCD technology and as intermediates for conjugated polyene synthesis. These efforts underline the importance of such compounds in developing new materials with specific electronic and optical properties, crucial for advancements in electronics and photonics (Das et al., 2015).
Biologically Active Derivatives
Moreover, the synthesis of biologically active derivatives featuring the core structure of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane showcases the compound's versatility in medicinal chemistry. These derivatives have been assessed for their potential as therapeutic agents, highlighting the compound's role in the development of novel drugs and biological probes (Büttner et al., 2007).
Chemical Reactivity and Organic Synthesis
The reactivity of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its analogs has been explored in various synthetic contexts, such as in the preparation of organoboron compounds through Pd-catalyzed borylation. These studies demonstrate the compound's utility as a versatile reagent in organic synthesis, enabling the construction of complex molecular architectures and facilitating novel synthetic transformations (Takagi & Yamakawa, 2013).
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO2S/c1-6-7-10-8-9-11(17-10)14-15-12(2,3)13(4,5)16-14/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMQRGFUOWEBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1467508.png)
![2-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467510.png)
![2-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467511.png)
